Adenosine receptor antagonist 2

Description

Structure

2D Structure

3D Structure

Properties

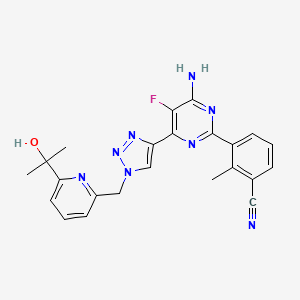

Molecular Formula |

C23H21FN8O |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

3-[4-amino-5-fluoro-6-[1-[[6-(2-hydroxypropan-2-yl)-2-pyridinyl]methyl]triazol-4-yl]pyrimidin-2-yl]-2-methylbenzonitrile |

InChI |

InChI=1S/C23H21FN8O/c1-13-14(10-25)6-4-8-16(13)22-28-20(19(24)21(26)29-22)17-12-32(31-30-17)11-15-7-5-9-18(27-15)23(2,3)33/h4-9,12,33H,11H2,1-3H3,(H2,26,28,29) |

InChI Key |

SCLXIATZMRENPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C2=NC(=C(C(=N2)N)F)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Adenosine A2A receptor antagonist mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Adenosine (B11128) A2A Receptor Antagonists

Introduction

The adenosine A2A receptor (A2AR) is a member of the G-protein coupled receptor (GPCR) superfamily and plays a crucial role in regulating a wide array of physiological processes.[1] Predominantly expressed in the brain, particularly the basal ganglia, as well as on various immune cells, blood vessels, and platelets, the A2AR is a key modulator of neuronal activity and immune responses.[2][3][4] Endogenous adenosine, a purine (B94841) nucleoside, activates these receptors, triggering downstream signaling cascades. The development of antagonists that block this interaction has opened new therapeutic avenues for a range of disorders, most notably Parkinson's disease and, more recently, cancer.[5][6][7][8] This guide provides a detailed examination of the molecular mechanisms underpinning the action of A2AR antagonists, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Canonical Gs Signaling

The A2A receptor is canonically coupled to the stimulatory G-protein, Gs alpha (Gs/olf). The binding of an agonist, such as adenosine, induces a conformational change in the receptor, leading to the activation of this G-protein.[9][10]

Agonist-Mediated Activation:

-

G-Protein Activation: The activated A2AR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein.[9]

-

Adenylyl Cyclase Stimulation: The GTP-bound Gs alpha subunit dissociates from the beta-gamma subunits and activates adenylyl cyclase (AC).[9][10]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1][10][11]

-

Downstream Signaling: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[3][9][10] PKA then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), which modulates gene transcription and cellular function.[9][10][11]

Antagonist Action: A2A receptor antagonists are molecules that bind to the A2A receptor but do not activate it. Their primary mechanism is competitive inhibition, where they occupy the adenosine binding site and prevent the endogenous agonist from binding and initiating the signaling cascade described above.[1][12] By blocking the receptor, antagonists prevent the Gs-protein-mediated increase in intracellular cAMP.[1] Some compounds may also act as inverse agonists, reducing the basal or constitutive activity of the receptor even in the absence of adenosine.[12]

Key Functional Interactions and Mechanisms

Neuromodulation: The A2AR-Dopamine D2R Interaction

In the central nervous system, particularly within the basal ganglia circuits that control motor function, A2A receptors are highly co-localized with dopamine (B1211576) D2 receptors (D2R) on the striatopallidal GABAergic medium spiny neurons of the "indirect pathway".[2][13] These two receptors form a functional antagonistic relationship that is central to the therapeutic effect of A2AR antagonists in Parkinson's disease.[2][13]

-

Antagonistic Signaling: A2AR activation (via Gs) increases cAMP, which counteracts the signaling of D2R, which are coupled to Gi/o proteins and inhibit adenylyl cyclase, thereby decreasing cAMP.[14][15]

-

Heteromerization: A2A and D2 receptors can form heteromeric complexes.[13][16] Within these complexes, allosteric interactions occur, where the activation of the A2A receptor can decrease the affinity of the D2 receptor for dopamine.[13][16]

-

Therapeutic Implication: In Parkinson's disease, the loss of dopamine leads to overactivity of the indirect pathway. By blocking the A2A receptors, antagonists "release the brake" on this pathway, enhancing the effects of remaining dopamine and improving motor control.[2][7][12] This is the mechanism behind the approved drug istradefylline (B1672650) (Nourianz™), which is used as an add-on treatment to levodopa/carbidopa.[4][5]

Immunomodulation: Reversing Adenosine-Mediated Immunosuppression

The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, produced from the hydrolysis of ATP released by stressed or dying cells.[10] This adenosine acts as a potent immunosuppressive signal by activating A2A receptors on various immune cells.[3][17][18]

-

Immune Cell Inhibition: A2AR is expressed on T cells, natural killer (NK) cells, macrophages, and dendritic cells.[3][10] On T cells, A2AR activation inhibits T-cell receptor (TCR) signaling, suppresses the production of key cytokines like IL-2 and IFN-γ, and reduces cytotoxicity.[19] This leads to T-cell exhaustion and allows tumor cells to evade the immune system.[3][10][17]

-

Reversal by Antagonists: A2AR antagonists block this immunosuppressive pathway.[3][17] By preventing adenosine from binding to A2A receptors on immune cells, these antagonists restore anti-tumor immune responses.[17] This mechanism has generated significant interest in using A2AR antagonists in cancer immunotherapy, often in combination with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[3][8]

Quantitative Data on A2A Receptor Antagonists

The affinity (Ki) and functional potency (IC50) of antagonists are critical parameters in drug development. The following table summarizes these values for several well-characterized A2A receptor antagonists.

| Compound | Receptor Source | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| SCH 58261 | Human Cloned A2AR (CHO Cells) | [3H]-SCH 58261 Binding | 2.3 (KD) | - | [20][21] |

| ZM241385 | Human A2AR (HEK293 Cells) | MS Binding Assay | 0.5 (KD) | - | [22] |

| Istradefylline | Human A2AR | - | 2.2 | 13 | [5] (General) |

| Compound 13 | Human A2AR | Binding Assay | 0.42 (Ki) | - | [23] |

| Compound 23 | Human A2AR | Binding Assay | 0.5 (Ki) | 0.07 | [23] |

| Compound 26 | Human A2AR | Binding Assay | 1.9 (Ki) | 0.27 | [23] |

Note: Ki represents the inhibition constant, a measure of binding affinity. IC50 is the concentration of an antagonist that inhibits a response (e.g., cAMP production) by 50%. KD is the equilibrium dissociation constant.

Detailed Experimental Protocols

Characterizing the activity of A2A receptor antagonists relies on standardized in vitro assays.

Protocol 1: Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the receptor.

-

Objective: To determine the Ki of an unlabeled antagonist for the A2A receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).[24][25]

-

Radiolabeled A2A antagonist (e.g., [3H]-SCH 58261 or [3H]-ZM241385) at a concentration near its KD.[20][26]

-

Unlabeled test compound (antagonist) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[24]

-

Glass fiber filters and a cell harvester for separation.

-

Scintillation counter.

-

-

Methodology:

-

In assay tubes, add 50 µL of assay buffer containing increasing concentrations of the unlabeled test compound.

-

Add 50 µL of the radioligand (e.g., [3H]-SCH 58261).[21]

-

Initiate the binding reaction by adding 100 µL of the A2AR membrane preparation (typically 20-25 µg protein/tube).[24]

-

Incubate the mixture for a set time to reach equilibrium (e.g., 60-120 minutes at 25°C).

-

To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known unlabeled antagonist (e.g., 1 µM ZM241385).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 value, which is then used to determine the Ki value.

-

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the functional potency (IC50) of an antagonist by quantifying its ability to inhibit agonist-stimulated cAMP production.

-

Objective: To determine the IC50 of an antagonist in a cell-based functional assay.

-

Materials:

-

Whole cells expressing the human A2A receptor (e.g., HEK293-A2AR).[27]

-

A2A receptor agonist (e.g., NECA or CGS21680).[28]

-

Test antagonist at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.[27][29]

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[30]

-

-

Methodology:

-

Seed the A2AR-expressing cells into a multi-well plate (e.g., 96- or 384-well) and culture overnight.[27]

-

Wash the cells and pre-incubate them with the PDE inhibitor and varying concentrations of the test antagonist for 15-30 minutes.

-

Stimulate the cells by adding a fixed concentration of the A2A agonist (typically the EC80 concentration) and incubate for a specified time (e.g., 30-60 minutes at 37°C).[31]

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a commercial detection kit according to the manufacturer's protocol.[30][31]

-

-

Data Analysis:

-

Plot the cAMP concentration (or assay signal) against the log concentration of the antagonist.

-

Use a sigmoidal dose-response curve fit to determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.

-

References

- 1. What are A2aR antagonists and how do they work? [synapse.patsnap.com]

- 2. Adenosine A2A-receptor antagonism and pathophysiology of Parkinson's disease and drug-induced movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 4. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]

- 5. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 10. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. mdpi.com [mdpi.com]

- 17. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]

- 20. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. innoprot.com [innoprot.com]

- 29. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ashpublications.org [ashpublications.org]

The Adenosine A2B Receptor: A Key Regulator of the Tumor Microenvironment and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular adenosine (B11128) is a critical signaling molecule that accumulates in the tumor microenvironment (TME), largely due to hypoxic conditions. It plays a pivotal role in promoting tumor progression by modulating the functions of both cancer cells and infiltrating immune cells. The adenosine A2B receptor (A2BR), a G protein-coupled receptor with low affinity for adenosine, is particularly significant in the TME where adenosine concentrations are high. Activation of A2BR triggers a cascade of signaling events that contribute to cancer cell proliferation, angiogenesis, metastasis, and profound immunosuppression. This technical guide provides a comprehensive overview of the role of the A2B receptor in the TME, detailing its signaling pathways, its impact on various immune cell populations, and its expression across different cancer types. Furthermore, this guide presents detailed experimental protocols for studying A2BR function and summarizes key quantitative data to facilitate comparative analysis and support the development of novel A2BR-targeted cancer therapies.

Introduction: The Adenosine A2B Receptor in the Tumor Milieu

The tumor microenvironment is a complex and dynamic ecosystem characterized by hypoxia, nutrient deprivation, and an accumulation of metabolic byproducts, including high concentrations of extracellular adenosine.[1] Adenosine is generated from the hydrolysis of adenosine triphosphate (ATP) by the ectoenzymes CD39 and CD73, which are often overexpressed on the surface of cancer cells and immune cells.[2] This accumulation of adenosine acts as a potent signaling molecule, exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3]

Among these, the A2B receptor (A2BR) is of particular interest in oncology. Due to its low affinity for adenosine, the A2BR is primarily activated under pathophysiological conditions where adenosine levels are markedly elevated, such as the hypoxic core of solid tumors.[4] A2BR is expressed on a wide variety of cells within the TME, including cancer cells, immune cells (such as T cells, myeloid-derived suppressor cells, dendritic cells, and macrophages), and endothelial cells.[5] Its activation triggers diverse signaling pathways that collectively create a pro-tumoral and immunosuppressive environment, thereby promoting tumor growth, angiogenesis, and metastasis while helping cancer cells evade immune surveillance.[3][6] Consequently, the A2B receptor has emerged as a promising therapeutic target for cancer treatment, with several A2BR antagonists currently under investigation.[7]

A2B Receptor Signaling in the Tumor Microenvironment

The A2B receptor is a pleiotropic receptor that can couple to different G proteins, primarily Gs and Gq, and to a lesser extent Gi, leading to the activation of multiple downstream signaling cascades. The specific signaling pathway activated can be cell-type dependent.[8][9]

Canonical Gs-cAMP-PKA Pathway

The most well-characterized A2BR signaling pathway involves its coupling to the Gs alpha subunit (Gαs). This interaction activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and inflammation.[8][10] In the context of cancer, this pathway has been implicated in upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and immunosuppressive cytokines.[8]

Gq-PLC-PKC Pathway and STAT3 Activation

In some cell types, the A2B receptor can also couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC).[1] Downstream of PKC, the Signal Transducer and Activator of Transcription 3 (STAT3) can be activated.[11] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, angiogenesis, and immunosuppression.[12][13] The A2BR-mediated activation of STAT3 is particularly relevant in myeloid-derived suppressor cells (MDSCs), where it contributes to their immunosuppressive functions.[14]

Hypoxia-HIF-1α-A2BR Axis

The expression of the A2B receptor is significantly upregulated under hypoxic conditions, a hallmark of the TME.[15] This upregulation is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5] HIF-1α binds to a hypoxia-response element in the A2BR gene promoter, leading to increased A2BR transcription.[5][7] This creates a positive feedback loop where hypoxia promotes adenosine production and also increases the expression of the receptor that mediates its pro-tumoral effects, thus amplifying the adenosinergic signaling in the TME.[16]

Role of A2B Receptor in Modulating the Tumor Immune Microenvironment

The A2B receptor is a key player in shaping an immunosuppressive TME by directly and indirectly affecting the function of various immune cells.

-

Myeloid-Derived Suppressor Cells (MDSCs): A2BR activation promotes the accumulation and immunosuppressive activity of MDSCs.[17][18] This is partly mediated by the STAT3 signaling pathway.[14] A2BR signaling in MDSCs can also lead to the production of pro-angiogenic factors like VEGF.[14]

-

Dendritic Cells (DCs): A2BR signaling on DCs can impair their maturation and antigen-presenting capacity, leading to a tolerogenic phenotype that fails to effectively prime anti-tumor T cell responses.[19]

-

T Cells: While the A2A receptor is the primary adenosine receptor on T cells, A2BR can also contribute to the suppression of T cell effector functions, particularly in the high adenosine environment of tumors.[19]

-

Natural Killer (NK) Cells: A2BR signaling can inhibit the cytotoxic activity of NK cells, further weakening the anti-tumor immune response.[8]

Quantitative Data on A2B Receptor in Cancer

A2B Receptor Expression in Tumors vs. Normal Tissues

Numerous studies have reported the overexpression of the A2B receptor in various cancer types compared to corresponding normal tissues, suggesting its role in tumorigenesis and progression.[5][20]

| Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |

| Esophageal Cancer | 9.36 | qRT-PCR | [7][21] |

| Lung Adenocarcinoma | Significantly Upregulated | Bioinformatics (Oncomine) | [22] |

| Breast Cancer | 1.36 | RT-PCR | [10][11] |

| Basal-like Breast Cancer | Significantly Increased | mRNA analysis | [3] |

| Bladder Urothelial Carcinoma | Higher in Cancer Tissues | Not specified | [5] |

| Hepatocellular Carcinoma | Higher in Cancer Tissues | Not specified | [5] |

Table 1: A2B Receptor Expression in Human Cancers.

Effects of A2B Receptor Modulation on In Vitro and In Vivo Cancer Models

Preclinical studies have demonstrated the anti-tumor effects of A2BR antagonism and the pro-tumoral effects of A2BR agonism.

| Experimental Model | Treatment | Key Finding | Quantitative Data | Reference |

| Lewis Lung Carcinoma (in vivo) | A2BR Knockout | Reduced tumor VEGF levels | 75.7 ± 6.7 pg/mg (KO) vs. 126.3 ± 6.5 pg/mg (WT) | [9][23] |

| Tumor-infiltrating CD45+ cells | NECA (A2BR agonist) | Increased VEGF production | 5-fold increase | [9][23] |

| Melanoma (in vivo) | Bay 60-6583 (A2BR agonist) | Increased MDSC accumulation | Increased percentage of CD11b+Gr1+ cells | |

| Melanoma (in vivo) | PSB1115 (A2BR antagonist) | Reduced MDSC accumulation | Decreased percentage of CD11b+Gr1+ cells | [18] |

| 4T1 Breast Cancer (in vivo) | AB928 (dual A2A/A2B antagonist) | Tumor growth inhibition | 19.9% TGI | [2] |

| Bronchial Smooth Muscle Cells | NECA (A2BR agonist) | Increased IL-6 release | EC50 = 1.26 ± 0.25 µM; 20.8-fold induction | [24] |

| Bronchial Smooth Muscle Cells | NECA (A2BR agonist) | Increased MCP-1 release | EC50 = 0.40 ± 0.08 µM; 6.4-fold induction | [24] |

Table 2: Quantitative Effects of A2B Receptor Modulation.

Experimental Protocols

In Vivo Syngeneic Mouse Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the efficacy of A2BR-targeted therapies.

References

- 1. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of myeloid-derived suppressor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cAMP-Glo™ Assay Protocol [promega.sg]

- 6. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nacalai.com [nacalai.com]

- 8. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 9. mRNA expression analysis by quantitative real-time PCR [bio-protocol.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. A2B adenosine receptor activation and modulation by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. clyte.tech [clyte.tech]

- 21. Immunohistochemistry Procedure [sigmaaldrich.com]

- 22. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 23. corning.com [corning.com]

- 24. bosterbio.com [bosterbio.com]

Discovery of Novel Non-Xanthine A₂A Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of novel non-xanthine antagonists targeting the A₂A adenosine (B11128) receptor (A₂AAR). The A₂AAR, a G-protein coupled receptor, has emerged as a significant therapeutic target for a range of pathologies, most notably Parkinson's disease and, more recently, in the burgeoning field of cancer immunotherapy. This document details the various chemical classes of these antagonists, their binding affinities, selectivity profiles, and functional potencies. Furthermore, it outlines the key experimental protocols employed in their discovery and characterization and visualizes the underlying biological pathways and experimental workflows.

Introduction to A₂A Receptor Antagonism

The A₂A adenosine receptor is predominantly expressed in the basal ganglia, particularly in the striatum, where it plays a crucial role in modulating motor function. Its functional antagonism with the dopamine (B1211576) D₂ receptor has made it a compelling target for non-dopaminergic therapies for Parkinson's disease. By blocking the A₂A receptor, antagonists can potentiate dopaminergic neurotransmission, offering a novel approach to alleviate motor symptoms.[1]

In the tumor microenvironment, high levels of extracellular adenosine acting on A₂A receptors on immune cells, such as T cells and natural killer cells, lead to immunosuppression. Antagonism of the A₂A receptor can reverse this effect, thereby enhancing the anti-tumor immune response. This has led to the clinical investigation of A₂A receptor antagonists as a promising strategy in cancer immunotherapy.

Historically, xanthine-based compounds like caffeine (B1668208) have been known to be non-selective adenosine receptor antagonists.[2] However, the quest for more potent and selective agents with improved pharmacokinetic properties has driven the discovery of diverse non-xanthine scaffolds.

Major Classes of Non-Xanthine A₂A Receptor Antagonists

A variety of heterocyclic chemical structures have been identified as potent and selective non-xanthine A₂A receptor antagonists. These can be broadly categorized based on their core structures.

Pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidines

This class of compounds has yielded some of the most extensively studied A₂A antagonists. A key example is SCH 58261 , which is a potent and selective A₂A antagonist with a Ki value of 1.3 nM.[3] It exhibits significant selectivity over A₁, A₂B, and A₃ receptors.[3][4] Further optimization of this scaffold led to the development of preladenant (SCH 420814) , a highly potent and selective antagonist with a Ki of 1.1 nM for the human A₂A receptor and over 1000-fold selectivity against other adenosine receptor subtypes.[5][6][7]

Thieno[3,2-d]pyrimidines and Purines

Researchers at Vernalis discovered potent non-xanthine A₂A antagonists from two distinct chemical series: the thieno[3,2-d]pyrimidine (B1254671) VER-6623 and the purine (B94841) compounds VER-6947 and VER-7835 . These compounds display high affinity for the A₂A receptor, with Ki values of 1.4 nM, 1.1 nM, and 1.7 nM, respectively.[8][9]

Triazolotriazines

The triazolotriazine scaffold is another important class of non-xanthine A₂A antagonists. While specific examples with detailed data were not the primary focus of the initial search, this class has contributed significantly to the field.

Quantitative Data on Non-Xanthine A₂A Receptor Antagonists

The following tables summarize the binding affinity and selectivity of key non-xanthine A₂A receptor antagonists, with the well-characterized, albeit xanthine-based, istradefylline (B1672650) included for comparison.

Table 1: Binding Affinity (Ki) of Selected A₂A Receptor Antagonists

| Compound | Chemical Class | Human A₂A Ki (nM) | Rat A₂A Ki (nM) | Reference |

| Preladenant (SCH 420814) | Pyrazolo[4,3-e][10][3][11]triazolo[1,5-c]pyrimidine | 1.1 | - | [5][6] |

| SCH 58261 | Pyrazolo[4,3-e][10][3][11]triazolo[1,5-c]pyrimidine | - | 1.3 | [3] |

| VER-6623 | Thieno[3,2-d]pyrimidine | 1.4 | - | [8][9] |

| VER-6947 | Purine | 1.1 | - | [8][9] |

| VER-7835 | Purine | 1.7 | - | [8][9] |

| Istradefylline (KW-6002) | Xanthine | 9.12 | 1.57 | [10][11] |

Table 2: Selectivity Profile of Selected A₂A Receptor Antagonists (Ki in nM)

| Compound | Human A₁ | Human A₂A | Human A₂B | Human A₃ | Selectivity (A₁/A₂A) | Reference |

| Preladenant (SCH 420814) | >1000 | 1.1 | >1000 | >1000 | >909 | [5][7] |

| SCH 58261 | 420 | 1.3 | 69 | 130 | 323 | [3][4] |

| Istradefylline (KW-6002) | >287 | 9.12 | - | >681 | >31 | [10][11] |

Table 3: Functional Potency (IC₅₀) of a Selected A₂A Receptor Antagonist

| Compound | Assay | Cell Line | IC₅₀ (nM) | Reference |

| SCH 58261 | cAMP accumulation | - | 15 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in drug discovery. The following sections provide an overview of the key experimental protocols used to characterize non-xanthine A₂A receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the A₂A receptor.

Objective: To measure the binding affinity (Ki) of a test compound to the A₂A receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human or rat A₂A receptor (e.g., HEK293 or CHO cells).

-

Radioligand, such as [³H]-CGS 21680 or [³H]-ZM241385.

-

Test compounds (non-xanthine antagonists).

-

Non-specific binding control (e.g., a high concentration of a known A₂A ligand like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the A₂A receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a second messenger in the A₂A receptor signaling pathway.

Objective: To determine the functional potency (IC₅₀) of a test compound as an A₂A receptor antagonist.

Materials:

-

Whole cells expressing the A₂A receptor (e.g., HEK293 or CHO cells).

-

A₂A receptor agonist (e.g., NECA or CGS 21680).

-

Test compounds (non-xanthine antagonists).

-

Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a specific period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the A₂A receptor agonist (typically at its EC₈₀ concentration) to all wells except the basal control.

-

Incubation: Incubate the plate for a defined time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Visualizations

A₂A Receptor Signaling Pathway

The canonical signaling pathway for the A₂A receptor involves its coupling to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

Caption: A₂A Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental Workflow for A₂A Antagonist Discovery

The discovery of novel A₂A receptor antagonists typically follows a multi-step workflow, starting from a large-scale screening of chemical libraries to the identification and characterization of lead compounds.

Caption: General Experimental Workflow for A₂A Antagonist Discovery.

Conclusion

The discovery of novel non-xanthine A₂A receptor antagonists represents a significant advancement in the development of targeted therapies for neurological disorders and cancer. The diverse chemical scaffolds identified to date offer a rich landscape for further medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers in the field. Continued exploration of the structure-activity relationships of these compounds, aided by structural biology and computational modeling, will undoubtedly lead to the development of next-generation A₂A receptor antagonists with enhanced therapeutic potential.

References

- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. SCH 58261 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of nonxanthine adenosine A2A receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

Adenosine Receptor 2 Signaling in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core signaling pathways of adenosine (B11128) A2A and A2B receptors in the context of neuroinflammation. It provides a detailed overview of the molecular mechanisms, summarizes quantitative data on the effects of receptor modulation, and offers comprehensive protocols for key experimental techniques used to investigate these pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, immunology, and drug development.

Core Signaling Pathways of Adenosine A2 Receptors in Neuroinflammation

Adenosine, a purine (B94841) nucleoside, is a critical signaling molecule in the central nervous system (CNS) that modulates neuroinflammation primarily through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A2A and A2B receptors, in particular, play complex and often dual roles in regulating the activity of microglia and astrocytes, the primary immune cells of the brain.

Adenosine A2A Receptor (A2AR) Signaling

The A2A receptor is a Gs-coupled GPCR that, upon activation by adenosine, initiates a canonical signaling cascade involving the activation of adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).[1][2] PKA, in turn, can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.[2]

Beyond the canonical cAMP/PKA pathway, A2AR signaling can also engage other pathways, such as the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK) pathways.[3] The specific downstream effects of A2AR activation are highly context-dependent, varying with the cell type, the inflammatory milieu, and the duration of receptor stimulation. In neuroinflammation, A2AR signaling can have both pro- and anti-inflammatory consequences. For instance, A2AR activation has been shown to increase the production of the anti-inflammatory cytokine IL-10, while also being implicated in the release of the pro-inflammatory cytokine IL-1β.[1][4]

References

The Architecture of Affinity: A Technical Guide to the Structure-Activity Relationships of A₂A Adenosine Receptor Antagonist Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) for key chemical scaffolds targeting the A₂A adenosine (B11128) receptor (A₂AR). As a Gs protein-coupled receptor, the A₂AR is a critical target in medicinal chemistry, particularly for therapies aimed at neurodegenerative disorders like Parkinson's disease and for emerging applications in immuno-oncology. This document outlines the core molecular interactions, quantitative affinity/potency data, and the detailed experimental methodologies used to characterize these promising therapeutic agents.

The A₂A Adenosine Receptor Signaling Pathway

The A₂A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon activation by an agonist, such as endogenous adenosine, the receptor catalyzes the exchange of GDP for GTP on the Gαs subunit. This leads to the dissociation of Gαs, which then activates adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger that activates Protein Kinase A (PKA) and initiates a cascade of downstream cellular responses. A₂A antagonists block this pathway by preventing agonist binding to the receptor, thereby inhibiting the downstream accumulation of cAMP.

Core Chemical Scaffolds and Structure-Activity Relationships

The development of A₂A antagonists has been dominated by several key heterocyclic scaffolds. While early antagonists like caffeine (B1668208) and theophylline (B1681296) were non-selective xanthine (B1682287) derivatives, modern research has produced highly potent and selective non-xanthine compounds.

Xanthine Derivatives

Xanthines represent the classical scaffold for adenosine receptor antagonists. SAR studies have revealed that substitutions at the N1, N3, and C8 positions are critical for affinity and selectivity towards the A₂A receptor.

-

N1 and N3 Positions: Small alkyl groups, such as methyl, ethyl, or propyl, are generally favored. 1,3-dipropyl substitutions often yield high affinity.

-

C8 Position: This position is the primary determinant of A₂A affinity and selectivity. Bulky, hydrophobic, and often aromatic substituents are crucial. The introduction of an 8-styryl group was a significant breakthrough, leading to potent and selective antagonists.[1][2] Further substitution on the phenyl ring of the styryl moiety, particularly at the 3- and 5-positions with groups like chloro or methoxy, can further enhance potency.[1]

| Compound | N1/N3-Substituent | C8-Substituent | Ki (nM) for A₂A Receptor | Selectivity (A₁/A₂A) |

| Theophylline | 1,3-Dimethyl | H | ~25,000 | ~1 |

| Istradefylline | 1,3-Diethyl | (E)-8-(3,4-dimethoxystyryl) | 2.2 | ~70-fold |

| (E)-1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 1,3-Dipropyl | (E)-8-(3,5-dimethoxystyryl) | 24 | 110-fold[1] |

| (E)-1,3,7-trimethyl-8-(3-chlorostyryl)xanthine | 1,3,7-Trimethyl | (E)-8-(3-chlorostyryl) | 54 | 520-fold[1] |

Table 1: SAR Data for Representative Xanthine-Based A₂A Antagonists

Triazolo[1,5-a][3][4][5]triazines

This non-xanthine scaffold has yielded some of the most potent and widely used A₂A antagonists, including the reference compound ZM241385. The core structure allows for key interactions within the receptor binding pocket.

-

2-Position: A (hetero)aryl group, particularly a furan-2-yl moiety, is optimal for interacting with key residues in the binding site.

-

5-Position: An amino linker connected to a substituted ethyl group is a common feature. The terminal phenol (B47542) group in ZM241385, for instance, provides a critical hydrogen bonding interaction.

-

7-Position: An amino group at this position is essential for forming a hydrogen bond with Asn253, a crucial interaction for antagonist binding.

| Compound | 2-Substituent | 5-Substituent | Ki (nM) for human A₂A Receptor |

| ZM241385 | Furan-2-yl | 2-(4-hydroxyphenyl)ethylamino | 0.47 - 1.6 |

| 26h ¹ | Furan-2-yl | (S)-octahydropyrido[1,2-a]pyrazin-2-yl | 0.2[3] |

| 21a ¹ | Furan-2-yl | (S)-octahydropyrrolo[1,2-a]pyrazin-2-yl | 0.5[3] |

Table 2: SAR Data for Triazolotriazine-Based A₂A Antagonists. ¹Data refers to bicyclic piperazine (B1678402) derivatives of triazolotriazine.[3]

Pyrazolo[4,3-e][3][6][7]triazolo[1,5-c]pyrimidines

This tricyclic scaffold, an extension of the triazolopyrimidine core, has led to the development of highly potent and selective clinical candidates like Preladenant (SCH 420814).

-

2-Position: Similar to the triazolotriazines, a furan-2-yl group is highly favorable.

-

5-Position: An amino group linked to a piperazine or similar cyclic amine connected to an aryl group is a common motif.

-

8-Position: The pyrazole (B372694) ring provides a scaffold for further substitutions that can modulate pharmacokinetic properties.

| Compound | Ar Group | R Group | Ki (nM) for A₂A Receptor | Selectivity (A₁/A₂A) |

| Preladenant (SCH 420814) | Furan-2-yl | 4-(2-methoxyethoxy)phenyl | 1.1 | >1000-fold |

| SCH 442416 | Furan-2-yl | 4-Acetylphenyl | 0.048[4] | High |

| Compound 1a ² | Furan-2-yl | Pyridin-2(1H)-one | 5.58[5] | ~4-fold |

Table 3: SAR Data for Pyrazolo-triazolo-pyrimidine-Based A₂A Antagonists. ²Compound 1a is a pyridone-substituted triazolopyrimidine.[5]

Quinazoline (B50416) Derivatives

Recently, the 2-aminoquinazoline (B112073) scaffold has emerged as a novel and promising chemotype for A₂A antagonists, demonstrating high ligand efficiency.

-

2-Position: An amino group is critical for hydrogen bonding with Asn253 and Glu169.[2]

-

4-Position: A furan-2-yl substituent has been shown to be optimal for establishing hydrophobic and hydrogen bonding interactions within the binding pocket.[2]

-

6-Position: Substitution with a halogen, such as bromine, can enhance affinity.

-

C2-Amino Group: Introduction of aminoalkyl chains containing tertiary amines at this position can improve both antagonist activity and solubility.[2]

| Compound | 4-Substituent | 6-Substituent | 2-Amino Substituent | Ki (nM) for human A₂A Receptor |

| 1 (21a) ³ | Furan-2-yl | Br | -NH₂ | 20[6] |

| 5m ³ | Furan-2-yl | OMe | -NH-(CH₂)₂-N(Et)₂ | 5[2] |

| 10d ³ | Furan-2-yl | Br | -NH-p-Bn-piperidine | 15[2] |

Table 4: SAR Data for Quinazoline-Based A₂A Antagonists. ³Compound numbering from Laversin et al., 2024.[2][6]

Key Experimental Methodologies

The characterization of A₂A antagonists relies on robust in vitro assays to determine binding affinity and functional antagonism. The following protocols are standard in the field.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound (antagonist) for the A₂A receptor by measuring its ability to compete with a radiolabeled ligand.

Detailed Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human A₂A receptor.

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000-100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a storage buffer (e.g., Tris-HCl with 10% sucrose), determine protein concentration (e.g., via BCA assay), and store at -80°C.[7]

-

-

Assay Execution:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]ZM241385 or [³H]CGS21680 at a concentration near its Kd (e.g., 1-15 nM).[8][9]

-

Procedure: In a 96-well plate, combine assay buffer, diluted membranes (e.g., 2.5-20 µg protein/well), radioligand, and either the test antagonist (at various concentrations), buffer (for total binding), or a high concentration of a non-labeled ligand like NECA (for non-specific binding).[8][9]

-

Incubation: Incubate the plate for 60-120 minutes at 25°C (room temperature) with gentle agitation.[10][8]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C or GF/B) presoaked in polyethyleneimine (PEI) to reduce non-specific binding.[7]

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percent inhibition of specific binding against the log concentration of the test antagonist.

-

Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay determines the functional antagonism of a compound by measuring its ability to block agonist-induced production of cAMP in whole cells.

Detailed Protocol:

-

Cell Preparation:

-

Plate cells expressing the A₂A receptor (e.g., HEK293-hA₂A) in a 96- or 384-well plate and allow them to adhere overnight.[11]

-

On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.[11]

-

-

Assay Execution:

-

Antagonist Pre-incubation: Add various concentrations of the test antagonist to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.[11]

-

Agonist Stimulation: Add a fixed concentration of an A₂A agonist (e.g., NECA or CGS-21680) at its EC₅₀ or EC₈₀ concentration to all wells (except for baseline controls).

-

Incubation: Incubate for 30-60 minutes at 37°C to allow for cAMP production.[7]

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit. Common methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP analog for binding to a specific antibody. The FRET signal is inversely proportional to the cAMP concentration.[12]

-

Luminescence-based Biosensors (e.g., GloSensor™): Cells are co-transfected with a luciferase-based biosensor that contains a cAMP-binding domain. Binding of cAMP causes a conformational change that increases light output.[7]

-

-

-

Data Analysis:

-

Generate a standard curve if using an immunoassay.

-

Plot the measured signal (or calculated cAMP concentration) against the log concentration of the antagonist.

-

Determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated cAMP response. This value is a direct measure of the compound's functional potency.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antagonists of the human adenosine A2A receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High ligand efficiency quinazoline compounds as novel A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine A2B Receptor: A Comprehensive Technical Guide to its Endogenous Ligands and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine (B11128) A2B receptor (A2BR) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathophysiological processes. Unlike other adenosine receptor subtypes, the A2BR exhibits a low affinity for its primary endogenous ligand, adenosine. Consequently, its activation is most prominent under conditions of cellular stress, such as hypoxia and inflammation, where extracellular adenosine levels are significantly elevated. This technical guide provides an in-depth overview of the endogenous ligands for the A2BR, their quantitative characteristics, the signaling pathways they initiate, and detailed experimental protocols for their study.

Endogenous Ligands for the Adenosine A2B Receptor

The principal endogenous ligand for the A2B receptor is the purine (B94841) nucleoside, adenosine . Under normal physiological conditions, the concentration of adenosine in the interstitial fluid is too low to activate the A2BR. However, in response to metabolic stress, tissue injury, or inflammation, the extracellular concentration of adenosine can rise into the micromolar range, sufficient to engage and activate the A2BR.

While adenosine is the most well-characterized endogenous agonist, research suggests that other endogenous purines may also interact with the A2B receptor, although their physiological relevance and quantitative binding and functional parameters are less well-defined.

Quantitative Data for Endogenous Ligands

The following table summarizes the available quantitative data for adenosine at the human adenosine A2B receptor. It is important to note that these values can vary depending on the experimental system, including the cell line, receptor expression level, and specific assay conditions.

| Ligand | Parameter | Value (µM) | Cell Line/System | Reference |

| Adenosine | Ki | ~15 | Glioblastoma stem-like cells | [1] |

| Adenosine | EC50 (cAMP accumulation) | 24 | CHO cells expressing hA2BR | [2] |

| Adenosine | EC50 (cAMP accumulation) | 10.7 | HEK293 cells (endogenous) | [2] |

| Adenosine | EC50 (cAMP accumulation) | >10 | General | [3] |

Adenosine A2B Receptor Signaling Pathways

The activation of the A2B receptor by adenosine initiates a cascade of intracellular signaling events through its coupling to heterotrimeric G proteins. The A2BR is known to be promiscuous in its G protein coupling, interacting with Gs, Gi, and Gq proteins, leading to the activation of multiple downstream effector pathways. This pleiotropic signaling allows the A2BR to elicit a wide range of cellular responses depending on the cell type and physiological context.

Gs-Mediated Signaling

The most well-characterized signaling pathway for the A2BR is its coupling to the stimulatory G protein, Gs. This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which then phosphorylate a variety of downstream targets, leading to changes in gene expression and cellular function.

Gq-Mediated Signaling

In certain cell types, the A2B receptor can couple to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for processes such as cell proliferation and inflammation.

References

Adenosine A2 Receptor Subtypes: A Technical Guide to Physiological Functions and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the adenosine (B11128) A2A and A2B receptor subtypes, detailing their physiological roles, signaling mechanisms, and the experimental methodologies used for their investigation. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction to Adenosine A2 Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. There are four subtypes: A1, A2A, A2B, and A3. The A2 subtypes, A2A and A2B, are both primarily coupled to stimulatory G proteins (Gs) and activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, they exhibit distinct affinities for adenosine and have unique physiological roles and tissue distributions. The A2A receptor is a high-affinity receptor, whereas the A2B receptor has a lower affinity for adenosine.[1][2] This difference in affinity dictates their activation under varying physiological and pathological conditions where adenosine levels can fluctuate.

The Adenosine A2A Receptor

The adenosine A2A receptor (A2AR) is a critical regulator in the cardiovascular, central nervous, and immune systems. Its high affinity for adenosine allows it to respond to low, physiological concentrations of this nucleoside.

Physiological Functions

The A2A receptor is involved in a wide array of physiological processes:

-

Cardiovascular System: A2A receptors play a crucial role in regulating myocardial oxygen demand and increasing coronary blood flow through vasodilation.[3][4]

-

Central Nervous System: In the brain, A2A receptors are highly expressed in the basal ganglia, where they modulate the release of neurotransmitters such as dopamine (B1211576) and glutamate.[3][5] This makes them a potential therapeutic target for conditions like Parkinson's disease, insomnia, pain, and depression.[3][4] Caffeine, a widely consumed stimulant, exerts its effects primarily by acting as a competitive antagonist of A2A receptors.[4]

-

Immune System: The A2A receptor has a significant immunomodulatory role, generally acting to suppress immune cell activity and protect tissues from inflammation.[3][4] This has garnered interest in targeting A2A receptors for cancer immunotherapy.[3]

Signaling Pathways

The primary signaling pathway for the A2A receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. This activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2][3][6][7] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][6]

Beyond the canonical Gs-cAMP-PKA pathway, A2A receptors can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6][8]

The Adenosine A2B Receptor

The adenosine A2B receptor (A2BR) is characterized by its lower affinity for adenosine compared to the A2A subtype.[1][2] This suggests that its activation is more prominent under conditions of cellular stress or injury, where extracellular adenosine concentrations are significantly elevated.

Physiological Functions

The A2B receptor is a key player in inflammatory and immune responses, as well as in other physiological processes:

-

Inflammation and Immunity: A2B receptors are recognized as important orchestrators of inflammation.[9] They can promote the inflammatory responses of various cell types, including mast cells, epithelial cells, and fibroblasts, contributing to the pathophysiology of conditions like asthma and colitis.[9] Conversely, A2B receptor stimulation can also limit endothelial cell inflammatory responses and suppress macrophage activation, thereby preventing tissue injury.[9]

-

Angiogenesis: The A2B receptor promotes the production of angiogenic cytokines, aiding in tissue formation and inflammatory resolution.[9]

-

Vascular and Intestinal Regulation: A2B receptor activation can lead to vasodilation and regulate intestinal function.

Signaling Pathways

The A2B receptor exhibits more diverse signaling capabilities compared to the A2A receptor. While it also couples to Gs proteins to increase intracellular cAMP, it can additionally couple to:

-

Gq proteins: This coupling activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][9][10]

-

Gi proteins: In some cellular contexts, the A2B receptor can also couple to inhibitory G proteins (Gi), which can lead to a decrease in cAMP levels.[10][11]

This promiscuous G protein coupling allows the A2B receptor to fine-tune cellular responses depending on the specific cellular environment and the level of adenosine.

Quantitative Data on Ligand Affinities and Receptor Expression

The following tables summarize key quantitative data for A2A and A2B receptor ligands and their expression in various tissues.

Table 1: Ligand Binding Affinities (Ki) at Human Adenosine A2A and A2B Receptors

| Ligand | Receptor Subtype | Ki (nM) | Ligand Type | Reference |

| Adenosine | A2A | 174 (EC50) | Agonist | [12] |

| Adenosine | A2B | 12,500 (EC50) | Agonist | [12] |

| CGS-21680 | A2A | 16.6 (EC50) - 376 | Agonist | [12][13] |

| NECA | A2A | 15 ± 4 | Agonist | [13] |

| NECA | A2B | 1,160 (EC50) | Agonist | [5] |

| ZM241385 | A2A | 0.4 ± 0.03 | Antagonist | [13] |

| PSB-603 | A2B | 0.553 | Antagonist | [14] |

| BAY 60-6583 | A2B | 165 (EC50) | Partial Agonist | [12] |

Table 2: Tissue Distribution and Expression Levels of Adenosine A2A and A2B Receptors

| Receptor Subtype | High Expression Tissues | Moderate/Low Expression Tissues | Reference |

| A2A | Basal ganglia (striatum, nucleus accumbens, olfactory tubercle), T lymphocytes, platelets | Vasculature, lung, heart | [1][4][15] |

| A2B | Vasculature, retina, large intestine, bladder | Brain, platelets (upregulated by stress) | [1][5] |

Experimental Protocols

The study of adenosine A2 receptors relies on a variety of experimental techniques. Below are detailed methodologies for two key assays: radioligand binding and cAMP accumulation.

Radioligand Binding Assay for A2A Receptors

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.

5.1.1. Membrane Preparation

-

Culture cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells) to confluency.

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.

-

Store the membrane preparations at -80°C until use.

5.1.2. Binding Assay

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (typically 3-20 µg of protein for cell membranes).

-

50 µL of the competing unlabeled ligand at various concentrations (for competition assays) or buffer (for saturation assays).

-

50 µL of a suitable radioligand for the A2A receptor (e.g., [3H]CGS21680) at a fixed concentration.

-

-

To determine non-specific binding, a separate set of tubes should contain a high concentration of a non-radiolabeled A2A receptor agonist or antagonist (e.g., 10 µM NECA).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

5.1.3. Data Analysis

-

Saturation Binding: Plot the specific binding (total binding - non-specific binding) against the concentration of the radioligand. Use non-linear regression analysis to determine the Kd and Bmax values.

-

Competition Binding: Plot the percentage of specific binding against the log concentration of the competing unlabeled ligand. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for A2B Receptors

This functional assay measures the ability of A2B receptor agonists to stimulate the production of intracellular cAMP.

5.2.1. Cell Culture and Plating

-

Culture cells endogenously or recombinantly expressing the A2B receptor (e.g., HEK-293 or CHO cells) in appropriate growth medium.

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

5.2.2. Assay Procedure

-

On the day of the assay, remove the growth medium and wash the cells with a serum-free medium or buffer (e.g., DMEM with 50 mM HEPES, pH 7.4).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as rolipram (B1679513) (10 µM) or IBMX, for a defined period (e.g., 15-30 minutes) to prevent the degradation of newly synthesized cAMP. It is also common to include adenosine deaminase to degrade any endogenous adenosine.

-

Add the A2B receptor agonist at various concentrations to the wells. Include a vehicle control and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Terminate the reaction and lyse the cells according to the protocol of the specific cAMP detection kit being used (e.g., by adding 0.1 M HCl or a supplied lysis buffer).

5.2.3. cAMP Detection

-

Quantify the amount of cAMP in the cell lysates using a commercially available cAMP detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using a plate-based format.

-

AlphaScreen: A bead-based immunoassay that generates a chemiluminescent signal.

-

5.2.4. Data Analysis

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Use non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel ligand for an adenosine A2 receptor.

Conclusion

The adenosine A2A and A2B receptors are integral components of a complex signaling network that regulates a multitude of physiological and pathological processes. Their distinct affinities for adenosine and their differential signaling capacities underscore their importance as targets for therapeutic intervention in a range of disorders, from neurodegenerative diseases to inflammatory conditions and cancer. A thorough understanding of their pharmacology and the application of robust experimental methodologies, as outlined in this guide, are essential for the continued development of novel and selective drugs targeting these crucial receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 5. innoprot.com [innoprot.com]

- 6. researchgate.net [researchgate.net]

- 7. Engineering of Challenging G Protein-Coupled Receptors for Structure Determination and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic tagging of the adenosine A2A receptor reveals its heterogeneous expression in brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Impact Of Adenosine A2B Receptors Modulation On Nuclear Receptors (NR4A) Gene Expression – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. Structure-affinity relationships of adenosine A2B receptor ligands. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to Genetic Knockout Studies of the Adenosine A2A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core findings, experimental methodologies, and signaling pathways associated with genetic knockout studies of the Adenosine (B11128) A2A receptor (A2AR). The targeted deletion of the Adora2a gene in murine models has been instrumental in elucidating the multifaceted role of this receptor in physiology and pathophysiology, offering critical insights for therapeutic drug development.

Generation of Adenosine A2A Receptor Knockout Mice

The generation of mice lacking the A2A receptor is a foundational step for these studies. The most common approach involves targeted gene disruption in embryonic stem (ES) cells.

Experimental Protocol: Gene Targeting for Adora2a Knockout

-

Targeting Vector Construction: A targeting vector is engineered to disrupt the Adora2a gene. Typically, a neomycin resistance cassette (e.g., PGK-neo) is inserted to replace a critical portion of the gene, such as the exon containing the transmembrane domains essential for receptor function. For instance, a construct may be designed to replace the 3' portion of exon 2 and part of intron 2.[1]

-

ES Cell Electroporation and Selection: The targeting vector is introduced into ES cells (commonly from a 129S4/SvJae strain) via electroporation.[1] Positive selection is applied using an antibiotic (e.g., G418) to isolate cells that have incorporated the vector.

-

Screening for Homologous Recombination: ES cell clones are screened by Southern blot analysis or PCR to identify those in which the targeting vector has correctly integrated into the Adora2a locus through homologous recombination.

-

Blastocyst Injection and Chimeric Mouse Generation: Correctly targeted ES cells are injected into blastocysts from a host strain (e.g., C57BL/6). These blastocysts are then transferred to pseudopregnant female mice. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the genetically modified ES cells.

-

Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the disrupted Adora2a allele, confirming germline transmission.

-

Colony Establishment: Heterozygous mice are interbred to produce homozygous knockout (A2AR KO), heterozygous, and wild-type (WT) littermates, which serve as experimental and control groups.[1]

Adenosine A2A Receptor Signaling Pathways

The A2A receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gs). Its activation triggers a cascade of intracellular events that are crucial for its physiological functions.

Activation of the A2A receptor by adenosine leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[2][3] PKA, in turn, phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB), which modulates the transcription of numerous genes.[2][3] The A2A receptor signaling pathway is known to interact with and antagonize the signaling of the dopamine (B1211576) D2 receptor, which is often co-expressed in the same neurons and couples to the inhibitory Gi protein.[4][5]

References

- 1. 010685 - A[2A] KO Strain Details [jax.org]

- 2. researchgate.net [researchgate.net]

- 3. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 4. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the D(2) dopamine receptor (D(2)R) in A(2A) adenosine receptor (A(2A)R)-mediated behavioral and cellular responses as revealed by A(2A) and D(2) receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The A2B Adenosine Receptor: A Key Regulator of Immune Cell Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

The A2B adenosine (B11128) receptor (A2BAR) is emerging as a critical modulator of the immune system, playing a multifaceted role in both pro-inflammatory and anti-inflammatory responses. As a low-affinity G protein-coupled receptor, its activation is particularly prominent in conditions of significant cellular stress or injury, where extracellular adenosine levels are markedly elevated. This technical guide provides a comprehensive overview of the A2B receptor's function in key immune cell populations, details its signaling pathways, presents quantitative data on its modulatory effects, and offers detailed experimental protocols for its study.

Role of the A2B Receptor in Major Immune Cell Types

The A2B receptor is expressed on a wide array of immune cells, where its activation can lead to diverse and often cell-type-specific functional outcomes.

Mast Cells

In mast cells, the A2B receptor has a predominantly pro-inflammatory role. Its activation has been shown to stimulate the release of various cytokines and growth factors, including IL-4, IL-8, IL-13, and VEGF.[1] This can contribute to allergic inflammation and angiogenesis. For instance, co-culturing B lymphocytes with A2B receptor-stimulated mast cells can induce IgE production by the B cells, an effect attributed to the increased secretion of IL-4 and IL-13 by the mast cells.[1]

Macrophages

The function of the A2B receptor in macrophages is more complex, exhibiting both pro- and anti-inflammatory effects. A2B receptor activation can suppress the production of the pro-inflammatory cytokine TNF-α by macrophages, suggesting an anti-inflammatory role.[2] Conversely, it can also elicit the production of IL-6 from resting macrophages.[1] Furthermore, the A2B receptor is implicated in promoting alternative macrophage activation (M2 polarization), which is associated with tissue repair and immune suppression.[3]

Dendritic Cells (DCs)

In dendritic cells, the A2B receptor generally exerts an immunosuppressive function. Its activation can impair DC maturation and their ability to stimulate T cell proliferation and IFN-γ production.[1] Stimulation of the A2B receptor on DCs can inhibit the secretion of the Th1-polarizing cytokine IL-12 while enhancing the production of the anti-inflammatory cytokine IL-10.[4][5] This skews the immune response towards a more tolerogenic or Th2/Th17 phenotype.

T Cells

The A2B receptor is expressed on T lymphocytes and its expression is upregulated upon T cell activation.[6] Its activation can inhibit T cell proliferation and the production of IL-2.[6] Blockade of the A2B receptor has been shown to rescue T cell and NK cell proliferation and enhance their anti-tumor activity, suggesting that the A2B receptor acts as an immune checkpoint.[7][8]

Neutrophils

In neutrophils, the A2B receptor has been shown to inhibit superoxide (B77818) production, a key component of their antimicrobial activity.[9] However, its role in neutrophil chemotaxis is less clear, with some studies suggesting it does not directly influence migration towards chemoattractants like fMLP.[9]

B Cells

While the direct role of the A2B receptor on B cells is less extensively studied, there is evidence for its indirect influence. As mentioned earlier, A2B receptor-activated mast cells can induce IgE synthesis in B lymphocytes through the release of Th2 cytokines.[1] Further research is needed to fully elucidate the direct effects of A2B receptor signaling on B cell function.

A2B Receptor Signaling Pathways

The A2B receptor is coupled to multiple G proteins, primarily Gs and Gq, leading to the activation of diverse downstream signaling cascades. The specific pathway engaged can be cell-type dependent, contributing to the varied functional responses observed.